

Application Notes and Protocols for SBI-553 in Neuropharmacology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SBI-553

Cat. No.: B15607762

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These application notes provide a comprehensive overview of **SBI-553**, a β -arrestin biased allosteric modulator of the neurotensin receptor 1 (NTSR1), and detailed protocols for its application in neuropharmacology research.

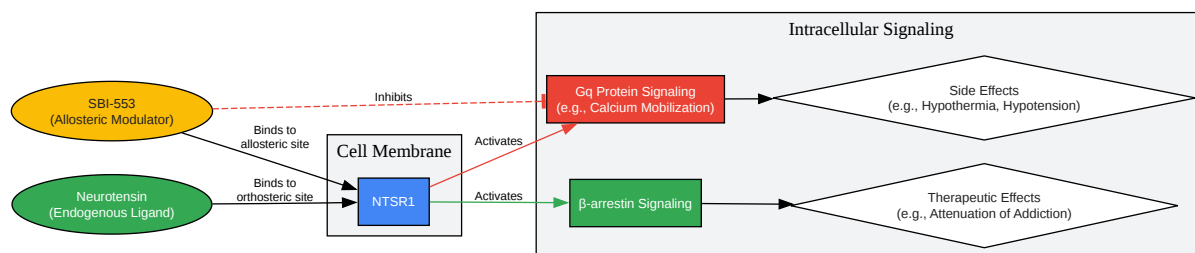
Introduction

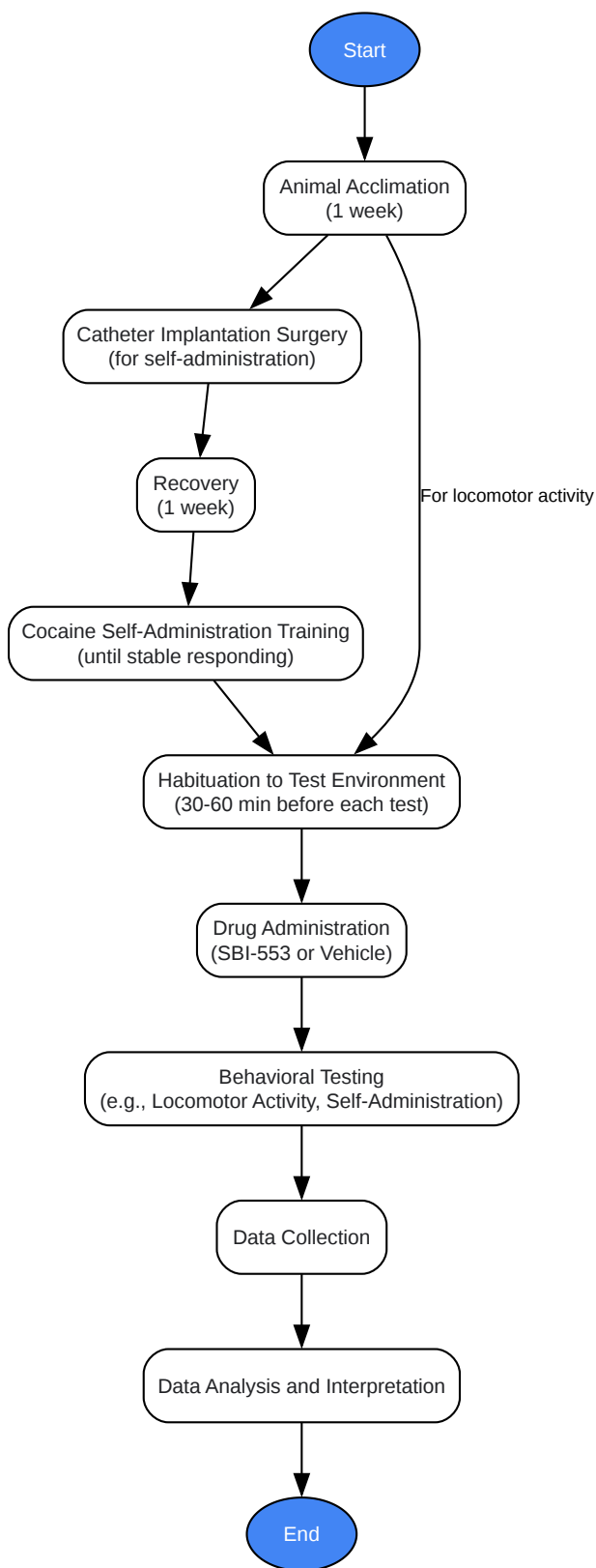
SBI-553 is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a positive allosteric modulator (PAM) of NTSR1.^{[1][2][3]} Its unique mechanism of action involves biasing the receptor's signaling cascade towards the β -arrestin pathway while antagonizing Gq protein-mediated signaling.^{[2][4]} This biased agonism makes **SBI-553** a valuable research tool for dissecting the distinct roles of G protein-dependent and β -arrestin-dependent NTSR1 signaling in the brain. Furthermore, its demonstrated efficacy in animal models of psychostimulant abuse, without the side effects associated with unbiased NTSR1 agonists, highlights its potential as a therapeutic lead.^{[2][4]}

Physicochemical and Pharmacokinetic Properties of SBI-553

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₁ FN ₄ O ₂	[2]
Molecular Weight	450.55 g/mol	[2]
EC ₅₀ (β-arrestin recruitment, hNTSR1)	0.34 μM	[1]
Oral Bioavailability (Mouse)	~50%	[1]
Oral Bioavailability (Rat)	~50%	[1]
Brain:Plasma Ratio (Mouse, 1 hr post PO)	0.54	[1]
Brain:Plasma Ratio (Rat, 1 hr post PO)	0.98	[1]

Signaling Pathway of SBI-553 at NTSR1





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- 4. β -Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
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